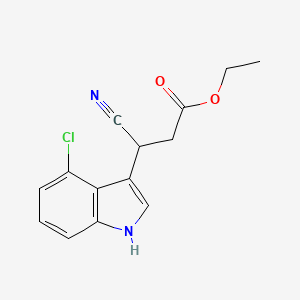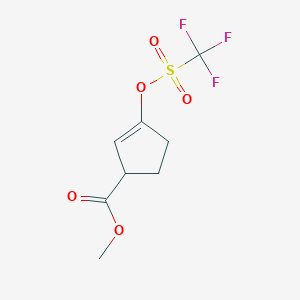
Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclopentene ring, a carboxylate group, and a trifluoromethanesulfonyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate typically involves the reaction of methyl 3-cyclopentenecarboxylate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Methyl 3-cyclopentenecarboxylate+Trifluoromethanesulfonic anhydride→Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation: Oxidative reactions can convert the cyclopentene ring to a cyclopentanone or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Substituted cyclopentene derivatives.
Reduction: Cyclopentanol or cyclopentane derivatives.
Oxidation: Cyclopentanone or other oxidized cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the development of new drugs due to its unique structural features and reactivity.
Materials Science: Investigated for its potential in creating novel materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the trifluoromethanesulfonyloxy group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In reduction and oxidation reactions, the compound’s functional groups are transformed, leading to changes in its chemical structure and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-cyclopentenecarboxylate: Lacks the trifluoromethanesulfonyloxy group, making it less reactive in nucleophilic substitution reactions.
Cyclopentene derivatives: Compounds with similar cyclopentene rings but different substituents, such as halogens or other functional groups.
Eigenschaften
Molekularformel |
C8H9F3O5S |
|---|---|
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
methyl 3-(trifluoromethylsulfonyloxy)cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H9F3O5S/c1-15-7(12)5-2-3-6(4-5)16-17(13,14)8(9,10)11/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
BLPIVICUNBLZLF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(=C1)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


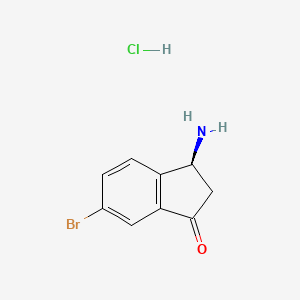
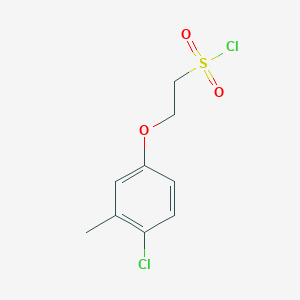
![1-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B13478737.png)

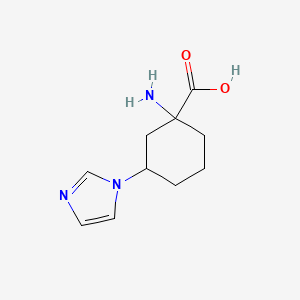
![3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13478758.png)
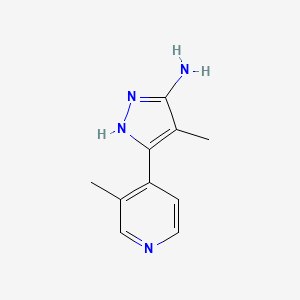
![rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13478780.png)

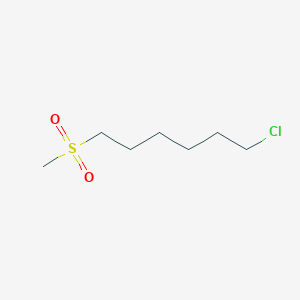

![3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13478804.png)
